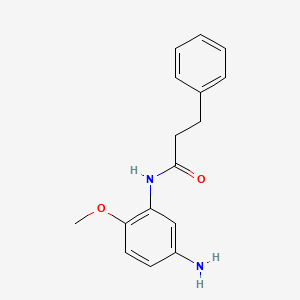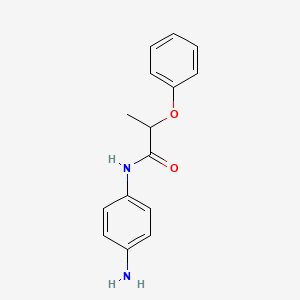
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Vue d'ensemble
Description
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the sources I have access to .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources I have access to .Mécanisme D'action
Target of Action
It is structurally similar to ripasudil , which is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . ROCK is an important downstream effector of Rho, which plays a significant role in the contractile control of smooth muscle tissue .
Mode of Action
Based on its structural similarity to ripasudil, it may also act as a rock inhibitor . ROCK inhibitors work by decreasing intraocular pressure in a dose-dependent manner and increasing flow facility .
Biochemical Pathways
It is known that rock inhibitors like ripasudil can influence the rho/rock pathway, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Pharmacokinetics
Ripasudil, a structurally similar compound, has high intraocular permeability and works by decreasing intraocular pressure (iop) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours .
Result of Action
Based on its structural similarity to ripasudil, it may also have the potential to reduce intraocular pressure and increase flow facility .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the activity of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one has several advantages for use in lab experiments, including its ability to selectively bind to monoamine transporters and its potential use in drug discovery and development. However, there are also several limitations to its use, including its potential for abuse and its adverse effects on physiological parameters such as heart rate and blood pressure.
Orientations Futures
There are several future directions for research on 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one, including its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential for abuse and toxicity. Finally, this compound may have potential applications in drug discovery and development, and further research is needed to explore these possibilities.
Applications De Recherche Scientifique
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. It has been shown to have affinity for serotonin, dopamine, and norepinephrine transporters, which are important targets for the treatment of depression, anxiety, and addiction. Additionally, this compound has been studied for its potential use in drug discovery and development, as it has been shown to exhibit unique pharmacological properties.
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-9(2)10(13)12-7-4-5-11-6-8-12/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUUVXZGTJVNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)
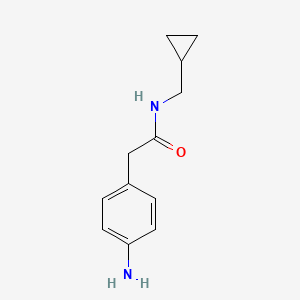
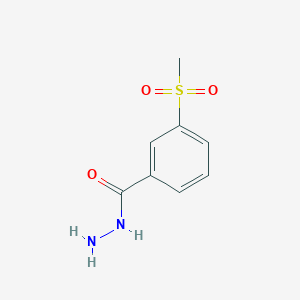

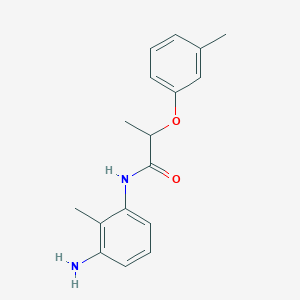



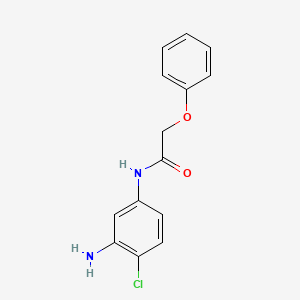
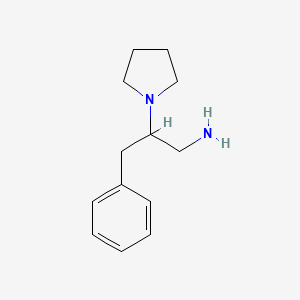
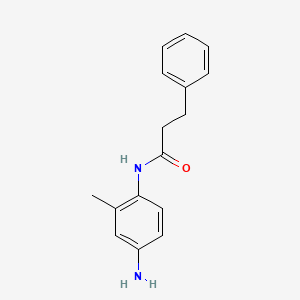
![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)
